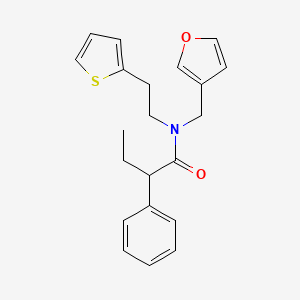

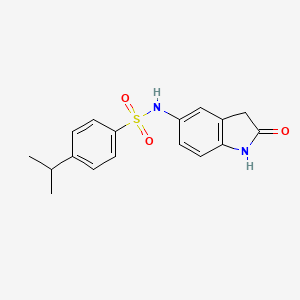

N-(furan-3-ylmethyl)-2-phenyl-N-(2-(thiophen-2-yl)ethyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(furan-3-ylmethyl)-2-phenyl-N-(2-(thiophen-2-yl)ethyl)butanamide” is a chemical compound with a molecular formula of C15H13N5OS and a molecular weight of 311.36. It contains a thiophene nucleus, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene nucleus, a furan ring, and a butanamide group. The thiophene nucleus is a five-membered heteroaromatic compound containing a sulfur atom . The furan ring is a five-membered aromatic ring containing an oxygen atom. The butanamide group is a functional group consisting of a carbonyl group attached to an amine.Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, such as those found in this compound, have been extensively studied for their anticancer properties . The incorporation of thiophene units into drug molecules can enhance their pharmacological activity, making them potent candidates for cancer treatment. Research has shown that thiophene-containing compounds can act as kinase inhibitors, which are crucial in the regulation of cell growth and proliferation .

Material Science: Organic Semiconductors

The thiophene ring is a key component in the development of organic semiconductors . These materials are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties of thiophene make it suitable for use in devices that require high conductivity and stability .

Pharmacological Activity: Anti-inflammatory and Antimicrobial

Compounds containing thiophene have shown a wide range of therapeutic properties, including anti-inflammatory and antimicrobial activities . These properties are highly valuable in the development of new drugs that can treat various inflammatory disorders and combat microbial infections.

Industrial Chemistry: Corrosion Inhibitors

In industrial applications, thiophene derivatives serve as corrosion inhibitors . They protect metals and alloys from corrosion, which is essential for maintaining the integrity and longevity of industrial machinery and infrastructure.

Therapeutic Properties: Neuroprotective Agents

The furan component of the compound has been associated with neuroprotective effects . Furan derivatives can potentially be used to develop treatments for neurodegenerative diseases by protecting neuronal cells from damage.

Antibacterial Activity

Furan derivatives have been recognized for their antibacterial activity, making them important in the fight against drug-resistant bacterial strains . The compound’s furan moiety could be leveraged to synthesize new antibacterial agents with novel mechanisms of action.

Flavor and Fragrance Industry

Furan derivatives are also used as flavoring agents in the food industry . They contribute to the aroma and taste of various food products, enhancing their sensory qualities.

Drug Development: Voltage-gated Sodium Channel Blockers

Some thiophene-containing drugs act as voltage-gated sodium channel blockers . These are used as local anesthetics and in the treatment of conditions like epilepsy, providing a pathway for the compound’s application in drug development.

Direcciones Futuras

Thiophene and its substituted derivatives, like the one present in this compound, have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity . This offers some of the greatest hopes for success in present and future epoch .

Mecanismo De Acción

Target of Action

The compound contains a thiophene ring, which is a common structural motif in many pharmaceuticals . Compounds containing thiophene rings have been reported to possess a wide range of therapeutic properties . .

Mode of Action

The mode of action would depend on the specific targets of the compound. As mentioned, thiophene derivatives have diverse biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . The specific mode of action of this compound would need to be determined through experimental studies.

Biochemical Pathways

Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Given the wide range of activities of thiophene derivatives, it could potentially affect multiple pathways .

Pharmacokinetics

The pharmacokinetics of a compound depend on its chemical structure and the route of administration. Thiophene derivatives are generally soluble in organic solvents , which could influence their absorption and distribution in the body.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned, thiophene derivatives can have a wide range of effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound. For example, the solubility of thiophene derivatives in organic solvents could potentially be influenced by these factors .

Propiedades

IUPAC Name |

N-(furan-3-ylmethyl)-2-phenyl-N-(2-thiophen-2-ylethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO2S/c1-2-20(18-7-4-3-5-8-18)21(23)22(15-17-11-13-24-16-17)12-10-19-9-6-14-25-19/h3-9,11,13-14,16,20H,2,10,12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXZZIVBQBBJPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-3-ylmethyl)-2-phenyl-N-(2-(thiophen-2-yl)ethyl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate](/img/structure/B2946429.png)

![2-[3-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2946431.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2946432.png)

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2946434.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2946436.png)

![4-[(Thiophene-2-yl)carbonyl]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B2946452.png)